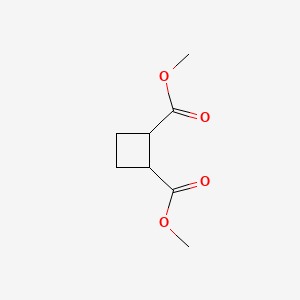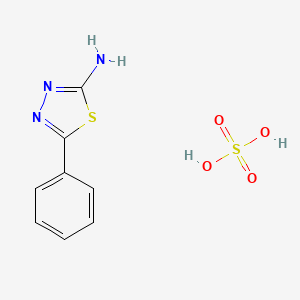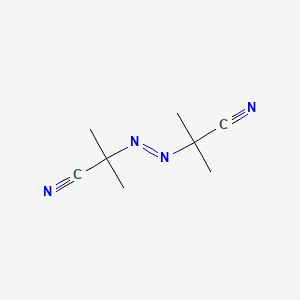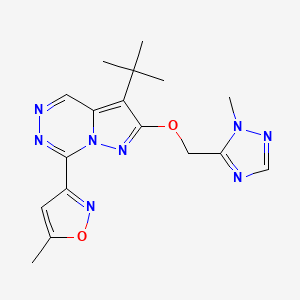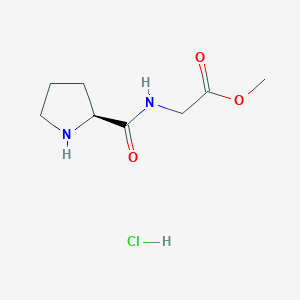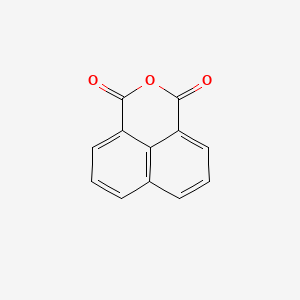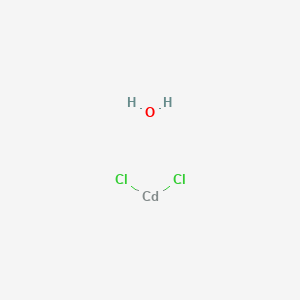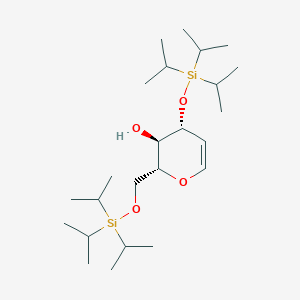
Cesium vanadium oxide (CsVO3)
Descripción general
Descripción
Cesium vanadium oxide (CsVO3) is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a vanadate compound where cesium ions are combined with vanadium and oxygen. This compound is known for its orthorhombic crystal structure and has been studied for its luminescent properties, making it a promising material for various scientific and industrial applications .
Mecanismo De Acción
Mode of Action
CsVO3 interacts with its targets primarily through its optical and electronic properties. The compound’s luminescence spectra are well fitted with three pseudo-Voigt functions . The emission intensity of CsVO3 is high, indicating strong interactions with its targets .
Result of Action
The result of CsVO3’s action is primarily observed in its optical properties. Under 365 nm excitation, CsVO3 exhibits broad emission with CIE coordinates in the white emission region . This suggests that CsVO3 may represent a new class of cadmium-free materials for optoelectronic and biomedical applications .
Action Environment
The action of CsVO3 can be influenced by environmental factors such as temperature and light. The compound exhibits thermal stability, withstanding high temperatures exceeding 1000°C without decomposing. Its optical properties, including its luminescence spectra and emission intensity, may also be affected by the light conditions in its environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium vanadium oxide can be synthesized using various methods. One common method is the Pechini process, which involves the use of citric acid and ethylene glycol to form a polymeric precursor that is then calcined to produce the desired oxide . Another method involves the hotplate synthesis of cesium vanadium oxide quantum dots, where the reaction temperature is varied between 140°C and 190°C to control the size of the quantum dots .
Industrial Production Methods: While specific industrial production methods for cesium vanadium oxide are not widely documented, the general approach involves scaling up laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature and precursor concentrations, to ensure consistent quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Cesium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of vanadium and the presence of cesium ions.
Common Reagents and Conditions: Common reagents used in reactions with cesium vanadium oxide include reducing agents like hydrogen and oxidizing agents such as oxygen. The reaction conditions often involve controlled temperatures and atmospheres to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving cesium vanadium oxide depend on the specific reaction conditions. For example, in reduction reactions, vanadium oxides with lower oxidation states may be produced, while oxidation reactions can lead to higher oxidation state vanadium compounds .
Aplicaciones Científicas De Investigación
Cesium vanadium oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst and in the study of quantum dots due to its size-tunable optical and electronic properties . In biology and medicine, cesium vanadium oxide quantum dots are explored for their potential use in bioimaging and drug delivery systems . Industrially, it is used in the development of optoelectronic devices and as a material for perovskite solar cells .
Comparación Con Compuestos Similares
Cesium vanadium oxide can be compared with other vanadium oxides such as vanadium pentoxide (V2O5), vanadium dioxide (VO2), and vanadium sesquioxide (V2O3). Unlike these compounds, cesium vanadium oxide exhibits unique luminescent properties and a higher integrated emission intensity . This makes it particularly suitable for applications requiring strong luminescence and stability.
List of Similar Compounds:- Vanadium pentoxide (V2O5)
- Vanadium dioxide (VO2)
- Vanadium sesquioxide (V2O3)
- Rubidium vanadium oxide (RbVO3)
Cesium vanadium oxide stands out due to its unique combination of cesium and vanadium, which imparts distinct electronic and luminescent properties .
Propiedades
IUPAC Name |
cesium;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.3O.V/q+1;3*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWENEIGBGOIMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[V].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsO3V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927076 | |
| Record name | Cesium vanadium oxide (CsVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.845 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14644-55-4, 34283-69-7 | |
| Record name | Cesium vanadium oxide (CsVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium vanadium oxide (Cs3VO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium vanadium oxide (CsVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium vanadium oxide (CsVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




